molecular formula C₁₈H₂₄FN₃O₆S B1663859 Pefloxacin mesylate CAS No. 70458-95-6

Pefloxacin mesylate

Cat. No. B1663859
CAS RN: 70458-95-6
M. Wt: 429.5 g/mol
InChI Key: HQQSBEDKMRHYME-UHFFFAOYSA-N
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Description

Pefloxacin mesylate is a broad-spectrum, third-generation quinolone antibacterial agent . It is active against both Gram-positive and Gram-negative bacteria . It functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV , which are enzymes necessary to separate replicated DNA, thereby inhibiting cell division .


Synthesis Analysis

Pefloxacin mesylate can be synthesized by preparing copper (II) complexes based on the pefloxacin drug . The resulting data suggested the formation of one octahedral binary and two distorted square pyramidal ternary complexes .


Molecular Structure Analysis

The molecular formula of Pefloxacin mesylate is C17H20FN3O3.CH4O3S . Its molecular weight is 429.46 . The structure of Pefloxacin can be found in various databases .


Chemical Reactions Analysis

Pefloxacin mesylate can undergo oxidation reactions . It can also form ternary complexes with DNA and bacterial enzymes, cleave the bacterial DNA, and encumber bacterial replication .


Physical And Chemical Properties Analysis

Pefloxacin mesylate has an average molecular weight of 333.3574 and a monoisotopic molecular weight of 333.148869726 . Its chemical formula is C17H20FN3O3 .

Scientific Research Applications

Mechanism of Action

Target of Action

Pefloxacin mesylate primarily targets bacterial enzymes, specifically DNA gyrase and topoisomerase IV . DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms . These enzymes are crucial for the transcription and replication of bacterial DNA .

Mode of Action

The bactericidal action of pefloxacin mesylate results from its interference with the activity of DNA gyrase and topoisomerase IV . By inhibiting these enzymes, pefloxacin mesylate prevents the separation of replicated DNA, thereby inhibiting cell division .

Biochemical Pathways

Pefloxacin mesylate affects the biochemical pathways involved in DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of DNA, a necessary step for DNA replication and transcription . This inhibition leads to strand breakage of the bacterial chromosome, ultimately inhibiting DNA replication and transcription .

Pharmacokinetics

Pefloxacin mesylate is well absorbed from the gastrointestinal tract . It has a bioavailability of 100% . It is metabolized in the liver and has an elimination half-life of 8.6 hours . It is excreted mostly through the kidneys, but also through the biliary system . Altered plasma pharmacokinetics are observed in patients with liver insufficiency and in elderly patients, necessitating dosage adjustments .

Result of Action

The result of pefloxacin mesylate’s action is the inhibition of bacterial growth and proliferation. By interfering with the enzymes necessary for DNA replication and transcription, it prevents bacterial cells from dividing and multiplying . This leads to the death of the bacterial cells and the resolution of the bacterial infection .

Action Environment

The action of pefloxacin mesylate can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the gastrointestinal tract . Additionally, its metabolism and excretion can be influenced by the patient’s liver and kidney function . Therefore, the patient’s physiological condition and the presence of other drugs can affect the action, efficacy, and stability of pefloxacin mesylate .

Safety and Hazards

Pefloxacin mesylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQSBEDKMRHYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70458-92-3 (Parent)
Record name Pefloxacin mesylate [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045935
Record name Pefloxacin mesylate
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Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pefloxacin mesylate

CAS RN

70458-95-6, 208265-92-3
Record name Pefloxacin mesylate
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Record name Pefloxacin mesylate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pefloxacin mesylate
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Record name Pefloxacin mesylate
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Record name 3-carboxy-1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline monomethanesulphonate
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Record name PEFLOXACIN MESYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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